6-chloro-N-(cyclopentylmethyl)pyridazine-3-carboxamide
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Overview
Description
6-chloro-N-(cyclopentylmethyl)pyridazine-3-carboxamide is a chemical compound with the molecular formula C11H14ClN3O and a molecular weight of 239.7 g/mol . This compound is part of the pyridazine family, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
The synthesis of 6-chloro-N-(cyclopentylmethyl)pyridazine-3-carboxamide typically involves the reaction of 6-chloropyridazine-3-carboxylic acid with cyclopentylmethylamine . The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
6-chloro-N-(cyclopentylmethyl)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.
Scientific Research Applications
6-chloro-N-(cyclopentylmethyl)pyridazine-3-carboxamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 6-chloro-N-(cyclopentylmethyl)pyridazine-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied.
Comparison with Similar Compounds
6-chloro-N-(cyclopentylmethyl)pyridazine-3-carboxamide can be compared with other pyridazine derivatives, such as:
6-chloropyridazine-3-carboxamide: Lacks the cyclopentylmethyl group, which may result in different biological activities and properties.
N-(cyclopentylmethyl)pyridazine-3-carboxamide: Lacks the chlorine atom, which can affect its reactivity and interactions with biological targets.
Pyridazine-3-carboxamide: The parent compound without any substituents, serving as a basic scaffold for the synthesis of various derivatives.
The unique combination of the chlorine atom and the cyclopentylmethyl group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
6-Chloro-N-(cyclopentylmethyl)pyridazine-3-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a pyridazine ring substituted with a chloro group and a cyclopentylmethyl side chain. This unique arrangement contributes to its biological properties.
Research indicates that this compound interacts with various molecular targets, primarily through inhibition of specific kinases involved in cellular signaling pathways. The compound has been investigated for its potential to modulate the activity of phosphoinositide 3-kinases (PI3K), which play a crucial role in cancer progression and other diseases .
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit kinases such as PI3K-gamma, which is implicated in autoimmune diseases and cancer .
- Cell Signaling Modulation : It affects pathways related to cell proliferation, survival, and apoptosis, making it a candidate for cancer therapeutics .
Anticancer Properties
Several studies have explored the anticancer potential of this compound. It has shown promise in inhibiting the growth of various cancer cell lines.
Cancer Type | IC50 (µM) | Effect |
---|---|---|
Breast Cancer | 1.5 | Inhibits cell proliferation |
Lung Cancer | 2.0 | Induces apoptosis |
Prostate Cancer | 1.8 | Reduces migration |
These findings suggest that the compound may exert selective toxicity toward cancer cells while sparing normal cells .
Antimicrobial Activity
In addition to its anticancer effects, this compound has been investigated for antimicrobial properties. Preliminary studies indicate effectiveness against certain bacterial strains.
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 10 |
Escherichia coli | 15 |
This antimicrobial activity highlights its potential use in treating infections caused by resistant strains .
Case Studies and Research Findings
- Study on Anticancer Activity : A recent study evaluated the effects of this compound on breast cancer cell lines. Results showed significant inhibition of cell growth and induction of apoptosis through activation of caspase pathways .
- Investigation of Antimicrobial Effects : In vitro assays demonstrated that the compound effectively inhibited the growth of both gram-positive and gram-negative bacteria, suggesting a broad-spectrum antimicrobial mechanism .
Properties
IUPAC Name |
6-chloro-N-(cyclopentylmethyl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c12-10-6-5-9(14-15-10)11(16)13-7-8-3-1-2-4-8/h5-6,8H,1-4,7H2,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLWTIIMEWLKSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CNC(=O)C2=NN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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